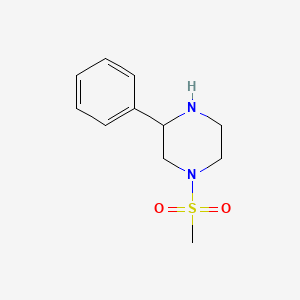

1-Methanesulfonyl-3-phenyl-piperazine

Descripción general

Descripción

1-Methanesulfonyl-3-phenyl-piperazine is a chemical compound with the molecular formula C11H16N2O2S . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

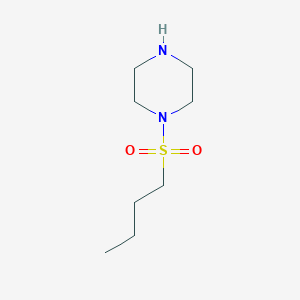

The synthesis of piperazine derivatives, such as 1-Methanesulfonyl-3-phenyl-piperazine, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis

The molecular structure of 1-Methanesulfonyl-3-phenyl-piperazine is characterized by the presence of a piperazine ring, a phenyl group, and a methanesulfonyl group . The molecular weight of this compound is 240.32 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methanesulfonyl-3-phenyl-piperazine include its molecular weight (240.32 g/mol) and its molecular formula (C11H16N2O2S) . Additional properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of 1-Methanesulfonyl-3-phenyl-piperazine, but unfortunately, the available information is limited. The search results primarily discuss the preparation process and availability of this compound for experimental or research use, rather than detailing specific applications in various fields.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

1-Methanesulfonyl-3-phenyl-piperazine (also known as MSPP) is a multifunctional molecule that has been applied to modify perovskite films . The primary targets of MSPP are the defects in perovskite films, which are addressed through interfacial engineering .

Mode of Action

The introduction of MSPP passivation enables multiple bonding interactions with the perovskite film, including hydrogen bonds, Pb-O, and Pb-N dative bonds . These interactions result in a significant reduction in trap density and effectively suppress non-radiative recombination .

Biochemical Pathways

The biochemical pathways affected by MSPP involve the modification of perovskite films via a two-step process . The introduction of MSPP results in improved crystallinity of the perovskite films and decreased PbI2 residuals . This is conducive to both carrier transport and stability of the resultant devices .

Result of Action

The result of MSPP’s action is the production of high-performance and long-term stable perovskite solar cells (PSCs) . The MP-modified devices present an impressive power conversion efficiency (PCE) of 23.4% along with enhanced stability . For example, even after thermal aging at 85℃ for 600 hours, the unencapsulated device retains 88% of its original PCE .

Action Environment

The action of MSPP is influenced by the environment in which it is applied. For instance, the thermal stability of the MP-modified devices is tested at 85℃ . The results show that the devices retain a significant portion of their original PCE even after prolonged exposure to this temperature .

Propiedades

IUPAC Name |

1-methylsulfonyl-3-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-16(14,15)13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAZJLBISVSKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587594 | |

| Record name | 1-(Methanesulfonyl)-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methanesulfonyl-3-phenyl-piperazine | |

CAS RN |

912763-31-6 | |

| Record name | 1-(Methanesulfonyl)-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

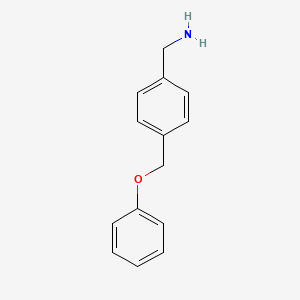

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile](/img/structure/B1612610.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1612611.png)